![molecular formula C7H2Cl2F4O B1402218 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene CAS No. 1417567-05-5](/img/structure/B1402218.png)
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Vue d'ensemble
Description
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene, or 1,3-DCMDF, is a halogenated hydrocarbon compound that has a wide range of uses in the scientific community. It is a colorless liquid at room temperature and has a low boiling point of -24.1°C and a high boiling point of 99.1°C. It is soluble in organic solvents and has a low vapor pressure. It is primarily used as a solvent, as a reagent in organic synthesis, and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
1,3-DCMDF is a halogenated hydrocarbon compound, and it acts as a Lewis acid in organic reactions. It can act as a catalyst in the formation of covalent bonds between two molecules, and it can also act as a Lewis base in the formation of hydrogen bonds. It can also act as a nucleophile, attacking electrophilic centers in organic molecules.
Biochemical and Physiological Effects
1,3-DCMDF has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is responsible for metabolizing drugs and other compounds. It has also been found to inhibit the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. In addition, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-DCMDF has several advantages when used in laboratory experiments. It is a relatively non-toxic compound, and it is readily available and inexpensive. It is also highly soluble in organic solvents, making it easy to use in a variety of reactions. However, it is also a flammable liquid and should be handled with care. In addition, it is a halogenated hydrocarbon, and it can react with other compounds to produce toxic byproducts.
Orientations Futures
The potential applications of 1,3-DCMDF in the scientific community are vast. It could be used as a reagent in the synthesis of a variety of pharmaceuticals and other compounds, and it could also be used as a catalyst in the formation of covalent bonds. It could also be used as a solvent for chemical reactions, and it could be used in the manufacture of pesticides and other agricultural chemicals. In addition, further research is needed to explore its potential biochemical and physiological effects, as well as its potential toxicity.
Applications De Recherche Scientifique
1,3-DCMDF is used in a variety of scientific research applications. It is a key intermediate in the synthesis of a variety of pharmaceuticals, and it is also used as a reagent in organic synthesis. It is also used as a solvent for chemical reactions, and it is used in the manufacture of pesticides and other agricultural chemicals.
Propriétés
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(10)6(5(3)11)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDYHYCDNHTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




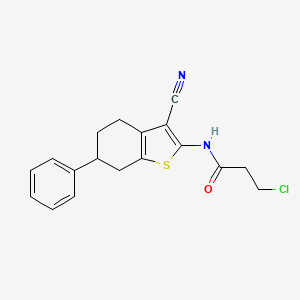
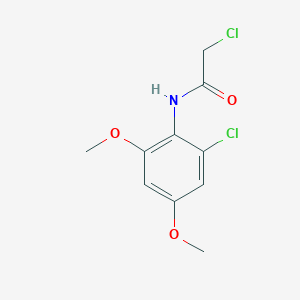
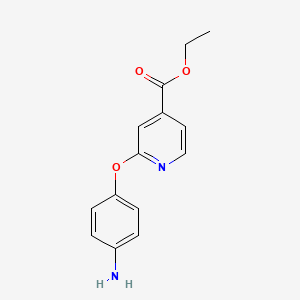

![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)


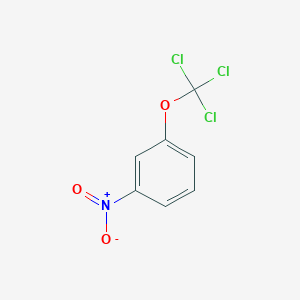
![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

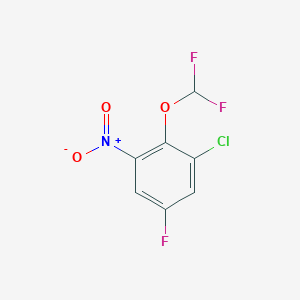
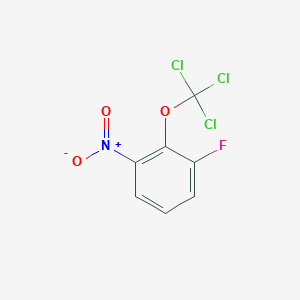
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)